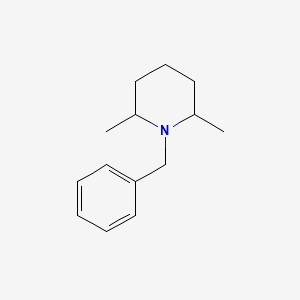

1-Benzyl-2,6-dimethylpiperidine

Description

Properties

IUPAC Name |

1-benzyl-2,6-dimethylpiperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N/c1-12-7-6-8-13(2)15(12)11-14-9-4-3-5-10-14/h3-5,9-10,12-13H,6-8,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHKIWDAIYKKWPD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC(N1CC2=CC=CC=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00962270 | |

| Record name | 1-Benzyl-2,6-dimethylpiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00962270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.32 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4209-63-6 | |

| Record name | Piperidine, 1-benzyl-2,6-dimethyl-, cis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004209636 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC363751 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=363751 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Benzyl-2,6-dimethylpiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00962270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1-Benzyl-2,6-dimethylpiperidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, characterization, and potential biological activities of 1-benzyl-2,6-dimethylpiperidine. This document is intended to serve as a valuable resource for professionals in the fields of chemical research and drug development.

Chemical and Physical Properties

This compound is a substituted piperidine (B6355638) derivative with a benzyl (B1604629) group attached to the nitrogen atom. The presence of two methyl groups at the 2 and 6 positions of the piperidine ring introduces stereoisomerism, leading to the existence of cis and trans diastereomers. The physical and chemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | This compound | N/A |

| Synonyms | N-Benzyl-2,6-lupetidine, 1-Benzyl-2,6-dimethyl-piperidine | N/A |

| CAS Number | 4209-63-6 | N/A |

| Molecular Formula | C₁₄H₂₁N | N/A |

| Molecular Weight | 203.33 g/mol | N/A |

| Boiling Point | 269.9 °C at 760 mmHg | N/A |

| Density | 0.942 g/cm³ | N/A |

| Refractive Index | 1.516 | N/A |

| Flash Point | 107 °C | N/A |

Synthesis Protocols

The synthesis of this compound can be achieved through two primary methods: direct alkylation and reductive amination. Both methods are widely applicable for the N-benzylation of secondary amines.

This method involves the direct reaction of 2,6-dimethylpiperidine (B1222252) with a benzyl halide (e.g., benzyl bromide or chloride) in the presence of a base to neutralize the hydrohalic acid byproduct.

Experimental Protocol:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,6-dimethylpiperidine (1.0 equivalent).

-

Solvent and Base: Dissolve the 2,6-dimethylpiperidine in a suitable anhydrous solvent such as acetonitrile (B52724) or DMF. Add a non-nucleophilic base, for instance, potassium carbonate (K₂CO₃, 2.0 equivalents).

-

Addition of Alkylating Agent: Slowly add benzyl bromide (1.1 equivalents) to the stirred solution at room temperature.

-

Reaction: Stir the mixture at room temperature or heat to 50-80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, filter off the solid base. Concentrate the filtrate under reduced pressure to remove the solvent. Partition the residue between an organic solvent (e.g., ethyl acetate) and a saturated aqueous sodium bicarbonate solution.

-

Extraction and Drying: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate in vacuo.

-

Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., hexane/ethyl acetate (B1210297) gradient) to yield pure this compound.

Reductive amination is a one-pot, two-step process. Initially, 2,6-dimethylpiperidine reacts with benzaldehyde (B42025) to form an intermediate iminium ion, which is then reduced in situ by a mild reducing agent.

Experimental Protocol:

-

Reaction Setup: To a round-bottom flask, add 2,6-dimethylpiperidine (1.0 equivalent) and benzaldehyde (1.0-1.2 equivalents) in a suitable solvent, such as dichloromethane (B109758) (DCM) or 1,2-dichloroethane (B1671644) (DCE). A catalytic amount of acetic acid can be added to facilitate iminium ion formation.

-

Iminium Ion Formation: Stir the solution at room temperature for 30-60 minutes.

-

Reduction: Add a mild reducing agent, such as sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃, 1.5 equivalents), portion-wise to the solution.

-

Reaction: Allow the reaction to stir at room temperature for 2-12 hours. Monitor the reaction progress by TLC.

-

Work-up: Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously until gas evolution ceases.

-

Extraction and Drying: Extract the aqueous layer with an organic solvent (e.g., DCM, 3 times). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure this compound.

Spectroscopic Characterization

The structural elucidation of this compound is typically performed using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and Fourier-Transform Infrared (FT-IR) spectroscopy.

-

¹H NMR: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms. For this compound, characteristic signals are expected for the aromatic protons of the benzyl group (typically in the range of 7.2-7.4 ppm), the benzylic methylene (B1212753) protons, the methine protons at C2 and C6 of the piperidine ring, the methyl protons, and the remaining piperidine ring methylene protons. The appearance of the benzylic proton signals can be distinct for the cis and trans isomers, often appearing as a singlet or an AB quartet depending on the stereochemistry and conformational rigidity.[1]

-

¹³C NMR: The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms. Expected signals include those for the aromatic carbons of the benzyl group, the benzylic methylene carbon, the C2 and C6 carbons of the piperidine ring, the methyl carbons, and the other piperidine ring carbons.

Predicted ¹H and ¹³C NMR Data (based on analogous compounds):

| Assignment | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

| Aromatic-H | 7.20 - 7.40 (m, 5H) | 127.0 - 140.0 |

| Benzylic-CH₂ | 3.50 - 4.00 (s or ABq, 2H) | ~60.0 |

| Piperidine-H (C2, C6) | 2.50 - 3.00 (m, 2H) | ~55.0 |

| Piperidine-CH₂ | 1.20 - 1.80 (m, 6H) | 25.0 - 35.0 |

| Methyl-CH₃ | 1.00 - 1.20 (d, 6H) | ~20.0 |

GC-MS is a powerful technique for the separation and identification of volatile compounds. The mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z 203. Key fragmentation patterns would likely involve the cleavage of the benzyl group, leading to a prominent fragment at m/z 91 (tropylium ion), and fragmentation of the piperidine ring.

The FT-IR spectrum provides information about the functional groups present in the molecule. Key expected absorption bands for this compound include:

-

C-H stretching (aromatic): ~3030 cm⁻¹

-

C-H stretching (aliphatic): 2800-3000 cm⁻¹

-

C=C stretching (aromatic): ~1600 and 1450-1500 cm⁻¹

-

C-N stretching: 1000-1250 cm⁻¹

Potential Biological Activities and Signaling Pathways

Derivatives of 1-benzylpiperidine (B1218667) have been investigated for a range of biological activities, highlighting the potential of this scaffold in drug discovery.

Several 1-benzylpiperidine derivatives have been identified as inhibitors of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[2][3] Inhibition of AChE is a key therapeutic strategy for Alzheimer's disease.[2] The proposed mechanism involves the binding of the inhibitor to the active site of the enzyme, preventing the hydrolysis of acetylcholine.[4][5]

Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

-

Reagent Preparation: Prepare solutions of acetylcholinesterase (AChE), the test compound (this compound), a positive control (e.g., donepezil), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and acetylthiocholine (B1193921) iodide (ATCI) in a suitable buffer (e.g., phosphate (B84403) buffer, pH 8.0).[6]

-

Assay Procedure (96-well plate):

-

Add the AChE solution to the wells.

-

Add various concentrations of the test compound or controls.

-

Incubate at room temperature for a defined period (e.g., 15 minutes).

-

Add DTNB solution to all wells.

-

Initiate the reaction by adding the ATCI solution.

-

-

Data Acquisition: Immediately measure the absorbance at 412 nm kinetically using a microplate reader. The rate of the colorimetric reaction is proportional to the enzyme activity.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Piperidine derivatives are recognized as important scaffolds in the development of anticancer agents.[7][8] A synthesized piperidine derivative, 1-benzyl-1-(2-methyl-3-oxo-3-(p-tolyl)propyl)piperidin-1-ium chloride, has demonstrated significant cytotoxic effects on A549 lung cancer cells with an IC₅₀ of 32.43 µM.[7][9] This suggests that this compound and its analogues could be promising candidates for further investigation in cancer research. The mechanisms of action for such compounds can be diverse, potentially involving the regulation of signaling pathways crucial for cancer cell survival and proliferation, such as STAT-3, NF-κB, and PI3K/Akt.[8]

Conclusion

This compound is a versatile chemical entity with established synthetic routes and well-defined methods for its characterization. The N-benzylpiperidine scaffold is a privileged structure in medicinal chemistry, with demonstrated potential for biological activities, including acetylcholinesterase inhibition and anticancer effects. This guide provides a foundational understanding of this compound for researchers and developers, encouraging further exploration of its properties and potential therapeutic applications.

References

- 1. (Solved) - (a) The signals for the benzylic hydrogens in the 1H NMR spectra... (1 Answer) | Transtutors [transtutors.com]

- 2. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Prediction of the binding site of 1-benzyl-4-[(5,6-dimethoxy-1-indanon-2-yl)methyl]piperidine in acetylcholinesterase by docking studies with the SYSDOC program - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Kinetic study on the inhibition of acetylcholinesterase by 1-benzyl-4-[(5,6-dimethoxy-1-indanon)-2-yl]methylpiperidine hydrochloride (E2020) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. nwmedj.org [nwmedj.org]

1-Benzyl-2,6-dimethylpiperidine molecular structure and stereochemistry

An In-depth Technical Guide on the Molecular Structure and Stereochemistry of 1-Benzyl-2,6-dimethylpiperidine

Introduction

This compound is a substituted heterocyclic amine belonging to the piperidine (B6355638) class of compounds. The piperidine ring is a ubiquitous scaffold in medicinal chemistry and pharmacology, found in numerous alkaloids and synthetic drugs. The substitution pattern on the piperidine ring, particularly the stereochemical arrangement of substituents, is critical as it profoundly influences the molecule's three-dimensional shape, physicochemical properties, and biological activity. This technical guide provides a detailed examination of the molecular structure, stereoisomerism, and conformational landscape of this compound, intended for researchers and professionals in drug development and chemical sciences.

Molecular Structure and Physicochemical Properties

The fundamental structure consists of a piperidine ring N-substituted with a benzyl (B1604629) group and C-substituted with two methyl groups at positions 2 and 6.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₂₁N | [1] |

| Molecular Weight | 203.32 g/mol | [2] |

| Exact Mass | 203.167400 | [2] |

| Heavy Atom Count | 15 | [2] |

| Rotatable Bond Count | 2 | [2] |

| CAS Number | 4209-63-6 | [3] |

Stereochemistry

The presence of chiral centers at the C2 and C6 positions gives rise to multiple stereoisomers. The relationship between the two methyl groups defines whether the isomer is cis or trans.

-

Cis Isomer : The methyl groups are on the same side of the piperidine ring. This configuration, (2R, 6S) or (2S, 6R), possesses a plane of symmetry, making it an achiral meso compound.

-

Trans Isomers : The methyl groups are on opposite sides of the ring. This configuration results in a pair of enantiomers: (2R, 6R) and (2S, 6S).[4]

Conformational Analysis

Like cyclohexane, the piperidine ring predominantly adopts a low-energy chair conformation to minimize torsional and angle strain. The presence and orientation of substituents dictate the stability of different chair conformers.

Trans-1-Benzyl-2,6-dimethylpiperidine

The trans isomer can exist in two primary chair conformations: one with both methyl groups in equatorial positions (diequatorial) and another with both in axial positions (diaxial). The diequatorial conformer is significantly more stable as it avoids the highly unfavorable 1,3-diaxial steric interactions that destabilize the diaxial form. Therefore, the conformational equilibrium strongly favors the diequatorial conformer.

Cis-1-Benzyl-2,6-dimethylpiperidine

For the cis isomer, a chair conformation necessitates that one methyl group occupies an equatorial position while the other is in an axial position.[5] Through ring flipping, these positions are interconverted, resulting in two energetically equivalent chair conformers. This dynamic equilibrium means the cis isomer exists as a rapidly interconverting mixture of these two conformers.[5]

Spectroscopic and Structural Data

NMR Spectroscopy

Proton NMR (¹H NMR) spectroscopy is a powerful tool for distinguishing between the cis and trans isomers of this compound.[6] The signals for the benzylic hydrogens (-CH₂-Ph) are particularly diagnostic, showing distinctly different appearances for the two isomers due to their different magnetic environments and coupling interactions.[6]

| Isomer | Benzylic Protons (δ ≈ 2.5-3.5 ppm) | Ring C-H adjacent to N (δ ≈ 3 ppm) | Rationale |

| Trans | Appears as a triplet or a simple AB quartet. | Not distinctly observed as a separate multiplet. | In the favored diequatorial conformation, the benzylic protons are in a more symmetric environment. |

| Cis | Appears as a more complex multiplet or a distinct doublet.[6] | Shows a distinct multiplet.[6] | Due to the axial/equatorial arrangement and ring flipping, the benzylic protons experience more complex coupling.[6] |

Note: The spectral appearances described are based on qualitative reports; precise chemical shifts and coupling constants can vary with solvent and experimental conditions.[6]

X-ray Crystallography

While a specific crystal structure for this compound is not publicly available, data from closely related structures, such as t-(3)-Benzyl-r-(2),c-(6)-diphenylpiperidin-4-one, provide insight into expected molecular geometry.[7] In such structures, the piperidine ring consistently adopts a chair conformation with bulky substituents occupying equatorial positions to minimize steric strain.[7][8]

| Parameter | Typical Value | Compound Source |

| C-N Bond Length (ring) | ~1.46 - 1.48 Å | t-(3)-Benzyl-r-(2),c-(6)-diphenylpiperidin-4-one[7] |

| C-C Bond Length (ring) | ~1.52 - 1.54 Å | t-(3)-Benzyl-r-(2),c-(6)-diphenylpiperidin-4-one[7] |

| N-C (benzyl) Bond Length | ~1.47 Å | t-(3)-Benzyl-r-(2),c-(6)-diphenylpiperidin-4-one[7] |

| C-N-C Bond Angle (ring) | ~111 - 113° | t-(3)-Benzyl-r-(2),c-(6)-diphenylpiperidin-4-one[7] |

Disclaimer: The data in this table are from a structurally related compound and are presented for illustrative purposes only.

Experimental Protocols

Synthesis via Reductive Amination

A common method for preparing N-benzyl amines is through reductive amination.

-

Reaction Setup : Dissolve 2,6-dimethylpiperidine (B1222252) (1.0 eq) and benzaldehyde (B42025) (1.05 eq) in a suitable solvent such as methanol (B129727) or dichloromethane.

-

Imine Formation : Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the corresponding iminium ion intermediate.

-

Reduction : Cool the reaction mixture to 0 °C and add a reducing agent, such as sodium borohydride (B1222165) (NaBH₄) or sodium triacetoxyborohydride (B8407120) (STAB), portion-wise.

-

Workup : After the reaction is complete (monitored by TLC or LC-MS), quench the reaction by the slow addition of water. Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification : Purify the crude product by column chromatography on silica (B1680970) gel to yield this compound.

NMR Spectroscopy Protocol

-

Sample Preparation : Dissolve approximately 5-10 mg of the purified this compound isomer in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.[5] Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard if required.

-

Data Acquisition : Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.[9] For detailed structural elucidation, two-dimensional NMR experiments such as COSY, HSQC, and HMBC can be performed.

-

Analysis : Process the spectra to determine chemical shifts (δ), coupling constants (J), and multiplicities, which are used to confirm the structure and assign the relative stereochemistry (cis vs. trans).

Conclusion

This compound is a molecule with significant stereochemical complexity, existing as a meso cis-isomer and a pair of trans-enantiomers. The conformational behavior is dominated by the preference for a chair geometry, with the trans isomer strongly favoring a diequatorial conformation of its methyl groups and the cis isomer undergoing rapid ring inversion between two equivalent axial-equatorial conformers. These structural and dynamic features can be effectively probed and distinguished using NMR spectroscopy, which serves as a critical tool for stereochemical assignment. The principles outlined in this guide are fundamental for the rational design and development of piperidine-based molecules in scientific research.

References

- 1. This compound | C14H21N | CID 100192 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. 1-benzyl-2,6-dimethyl-piperidine | CAS#:4209-63-6 | Chemsrc [chemsrc.com]

- 4. 2,6-Dimethylpiperidine - Wikipedia [en.wikipedia.org]

- 5. benchchem.com [benchchem.com]

- 6. (Solved) - (a) The signals for the benzylic hydrogens in the 1H NMR spectra... (1 Answer) | Transtutors [transtutors.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. hmdb.ca [hmdb.ca]

Synthesis of 1-Benzyl-2,6-dimethylpiperidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the primary synthetic routes for 1-benzyl-2,6-dimethylpiperidine, a valuable piperidine (B6355638) derivative. The synthesis fundamentally involves the construction of the 2,6-dimethylpiperidine (B1222252) core followed by N-benzylation. This document provides a comprehensive overview of the starting materials, key transformations, and detailed experimental protocols.

Overview of Synthetic Strategies

The synthesis of this compound is typically achieved through a two-stage process:

-

Stage 1: Synthesis of 2,6-Dimethylpiperidine: The immediate precursor, 2,6-dimethylpiperidine, is most commonly prepared via the reduction of 2,6-dimethylpyridine (B142122) (also known as 2,6-lutidine).

-

Stage 2: N-Benzylation of 2,6-Dimethylpiperidine: The final product is obtained by attaching a benzyl (B1604629) group to the nitrogen atom of 2,6-dimethylpiperidine. Two primary methods are employed for this transformation: direct alkylation with a benzyl halide and reductive amination with benzaldehyde (B42025).

An optional preliminary stage involves the synthesis of the key starting material, 2,6-dimethylpyridine, if it is not commercially available.

Synthesis of the Precursor: 2,6-Dimethylpiperidine

The foundational step in producing this compound is the synthesis of the 2,6-dimethylpiperidine core.

Starting Material: 2,6-Dimethylpyridine (2,6-Lutidine)

2,6-Dimethylpyridine is a commercially available heterocyclic organic compound.[1] Historically, it was isolated from coal tar and bone oil.[1] Modern industrial synthesis often involves the reaction of formaldehyde, acetone, and ammonia (B1221849).[1] For laboratory scale, a common preparation is the Hantzsch pyridine (B92270) synthesis, which involves the condensation of ethyl acetoacetate, formaldehyde, and an ammonia source.[1][2]

Reduction of 2,6-Dimethylpyridine to 2,6-Dimethylpiperidine

The conversion of the aromatic pyridine ring to a saturated piperidine ring is achieved through catalytic hydrogenation. This method is effective but often requires high pressure and a suitable catalyst.

Experimental Protocol 1: Catalytic Hydrogenation of 2,6-Dimethylpyridine

This protocol outlines the reduction of 2,6-dimethylpyridine to 2,6-dimethylpiperidine using a platinum catalyst.

Materials:

-

2,6-Dimethylpyridine (2,6-Lutidine)

-

Platinum(IV) oxide (PtO₂) or 10% Platinum on Carbon (Pt/C)

-

Glacial Acetic Acid or a Methanol (B129727)/Acetic Acid mixture

-

Hydrogen gas (H₂)

-

Sodium hydroxide (B78521) (NaOH) solution

-

Ether or other suitable organic solvent for extraction

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄) for drying

Procedure:

-

In a high-pressure autoclave, a solution of 2,6-dimethylpyridine in a suitable solvent (e.g., a 5:1 v/v mixture of methanol and acetic acid) is prepared.[3]

-

A catalytic amount of 10% Pt/C is added to the solution.[3]

-

The autoclave is sealed and purged with nitrogen gas, followed by hydrogen gas.

-

The reaction mixture is stirred under a hydrogen atmosphere at a pressure of 60 bar.[3]

-

The reaction is allowed to proceed at room temperature for approximately 48 hours.[3]

-

Upon completion, the hydrogen pressure is carefully released, and the catalyst is removed by filtration.

-

The solvent is removed under reduced pressure.

-

The residue is dissolved in water and made alkaline with a concentrated solution of sodium hydroxide.

-

The aqueous layer is extracted multiple times with a suitable organic solvent (e.g., ether).

-

The combined organic extracts are dried over anhydrous sodium sulfate, and the solvent is removed by distillation to yield 2,6-dimethylpiperidine.

Quantitative Data:

| Parameter | Value | Reference |

| Hydrogen Pressure | 60 bar | [3] |

| Catalyst | 10% Pt/C | [3] |

| Solvent | CH₃COOH/MeOH (5:1 v/v) | [3] |

| Temperature | Room Temperature | [3] |

| Reaction Time | 48 hours | [3] |

Synthesis of this compound

With 2,6-dimethylpiperidine in hand, the final step is the introduction of the benzyl group onto the nitrogen atom. Two robust and widely used methods are detailed below.

Method A: Direct Alkylation with Benzyl Halide

This classic SN2 reaction involves the nucleophilic attack of the piperidine nitrogen on a benzyl halide. A base is required to neutralize the hydrohalic acid byproduct.[4]

Experimental Protocol 2: N-Benzylation via Direct Alkylation

This protocol describes the synthesis of this compound using benzyl bromide.

Materials:

-

2,6-Dimethylpiperidine (1.0 eq.)

-

Benzyl bromide (1.0-1.2 eq.)

-

Potassium carbonate (K₂CO₃) or another suitable non-nucleophilic base (e.g., DIEA)

-

Anhydrous acetonitrile, DMF, or DCM as solvent

-

Ethyl acetate (B1210297) or other suitable organic solvent for extraction

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a round-bottom flask, add 2,6-dimethylpiperidine and dissolve it in an anhydrous solvent to a concentration of approximately 0.1 M.[4]

-

Add the base (e.g., potassium carbonate, 1.5-2.0 eq.).

-

Slowly add benzyl bromide to the stirred mixture.

-

The reaction mixture is stirred at room temperature or heated (e.g., to 80°C) overnight.[4] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, filter off the solid base if necessary.

-

The solvent is removed under reduced pressure.

-

The residue is partitioned between an organic solvent (e.g., ethyl acetate) and a saturated aqueous sodium bicarbonate solution.

-

The layers are separated, and the aqueous layer is extracted with the organic solvent.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.

-

The crude product can be purified by column chromatography on silica (B1680970) gel.

Quantitative Data Summary for N-Alkylation of Piperidines:

| Reagent | Base | Solvent | Temperature | Time | Yield | Reference |

| Benzyl Bromide | K₂CO₃ | Acetonitrile | 80°C | Overnight | High (typical) | [4] |

| Benzyl Chloride | DIEA | DCM | Room Temp | Overnight | - | [4] |

Method B: Reductive Amination with Benzaldehyde

Reductive amination is a milder alternative to direct alkylation and is particularly useful when the corresponding benzyl halide is unstable.[4] The reaction proceeds through the in-situ formation of an iminium ion, which is then reduced.[5]

Experimental Protocol 3: N-Benzylation via Reductive Amination

This protocol details the synthesis of this compound using benzaldehyde and sodium triacetoxyborohydride (B8407120).

Materials:

-

2,6-Dimethylpiperidine (1.0 eq.)

-

Benzaldehyde (1.0-1.2 eq.)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃, STAB) (1.5 eq.)[4][6]

-

Dichloromethane (DCM) or 1,2-dichloroethane (B1671644) (DCE) as solvent[6]

-

Acetic acid (optional, as a catalyst)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask, dissolve 2,6-dimethylpiperidine and benzaldehyde in the chosen solvent.[4]

-

Stir the solution at room temperature for 30-60 minutes to facilitate the formation of the iminium ion intermediate. A catalytic amount of acetic acid can be added.[4]

-

Add sodium triacetoxyborohydride portion-wise to the solution.[4][6] Caution should be exercised as gas evolution may occur.

-

Allow the reaction to stir at room temperature for 2-12 hours, monitoring the progress by TLC.[4]

-

Carefully quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate. Stir vigorously until gas evolution ceases.

-

Extract the aqueous layer multiple times with an organic solvent like DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel.

Quantitative Data for Reductive Amination:

| Reducing Agent | Solvent | Catalyst | Temperature | Time | Yield | Reference |

| NaBH(OAc)₃ | DCE or DCM | Acetic Acid (optional) | Room Temp | 2-12 hours | High (typical) | [4][6] |

Visualization of Synthetic Workflows

The following diagrams illustrate the logical flow of the synthetic procedures described.

Caption: Overall synthetic pathways to this compound.

Caption: Workflow for direct alkylation.

Caption: Workflow for reductive amination.

References

- 1. 2,6-Lutidine - Wikipedia [en.wikipedia.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 6. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

Spectroscopic Profile of 1-Benzyl-2,6-dimethylpiperidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-Benzyl-2,6-dimethylpiperidine, a substituted piperidine (B6355638) derivative of interest in medicinal chemistry and organic synthesis. The document presents available Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data in a structured format, alongside detailed experimental protocols for its synthesis and characterization. Due to the limited availability of public experimental Infrared (IR) and full Mass Spectrometry (MS) data for this specific compound, this guide also includes reference data from closely related analogs to provide a predictive spectroscopic profile.

Spectroscopic Data

The following sections summarize the available quantitative spectroscopic data for this compound. The data is presented for the cis-isomer, which is the more commonly reported diastereomer in the scientific literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The ¹H and ¹³C NMR data for (±)-cis-1-Benzyl-2,6-dimethylpiperidine are presented below.

Table 1: ¹H NMR Spectroscopic Data for (±)-cis-1-Benzyl-2,6-dimethylpiperidine

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 7.42 - 7.37 | m | - | 2H, Aromatic (o-Ph) |

| 7.33 - 7.25 | m | - | 2H, Aromatic (m-Ph) |

| 7.24 - 7.18 | m | - | 1H, Aromatic (p-Ph) |

| 3.82 | s | - | 2H, N-CH ₂-Ph |

| 2.54 - 2.45 | m | - | 2H, H-2, H-6 |

| 1.69 - 1.51 | m | - | 3H, H-3ax, H-4ax, H-5ax |

| 1.39 - 1.26 | m | - | 3H, H-3eq, H-4eq, H-5eq |

| 1.09 | d | 6.3 | 6H, 2 x CH ₃ |

Solvent: CDCl₃, Frequency: 400 MHz

Table 2: ¹³C NMR Spectroscopic Data for (±)-cis-1-Benzyl-2,6-dimethylpiperidine

| Chemical Shift (δ) ppm | Assignment |

| 142.7 | Aromatic (Quaternary C) |

| 128.7 | Aromatic (CH) |

| 128.5 | Aromatic (CH) |

| 126.7 | Aromatic (CH) |

| 58.0 | N-C H₂-Ph |

| 54.3 | C-2, C-6 |

| 35.4 | C-3, C-5 |

| 25.4 | C-4 |

| 20.2 | C H₃ |

Solvent: CDCl₃, Frequency: 101 MHz

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) data has been reported for the cis-isomer of this compound.

Table 3: High-Resolution Mass Spectrometry (HRMS) Data

| Ion | Calculated m/z | Found m/z |

| [M+H]⁺ | 204.1747 | 204.1747 |

Infrared (IR) Spectroscopy

Experimental IR data for this compound is not available in the reviewed literature. However, the expected characteristic absorption bands can be predicted based on its structural motifs.

Table 4: Predicted Infrared (IR) Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3050 - 3000 | Medium | C-H stretch (aromatic) |

| 2970 - 2850 | Strong | C-H stretch (aliphatic) |

| 1600, 1495, 1450 | Medium-Weak | C=C stretch (aromatic ring) |

| 1380 - 1365 | Medium | C-H bend (methyl) |

| 740 - 700 | Strong | C-H out-of-plane bend (monosubstituted benzene) |

Experimental Protocols

The following section details the methodologies for the synthesis and spectroscopic analysis of this compound.

Synthesis: Reductive Amination

This compound can be synthesized via reductive amination of 2,6-dimethylpiperidine (B1222252) with benzaldehyde (B42025).

Materials:

-

2,6-dimethylpiperidine (1.0 eq.)

-

Benzaldehyde (1.0-1.2 eq.)

-

Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) (1.5 eq.)

-

Dichloromethane (DCM) or 1,2-dichloroethane (B1671644) (DCE)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

-

To a round-bottom flask, add 2,6-dimethylpiperidine and the chosen solvent (DCM or DCE).

-

Add benzaldehyde to the solution and stir at room temperature for 30-60 minutes to facilitate the formation of the iminium ion intermediate.

-

Slowly add sodium triacetoxyborohydride portion-wise to the stirring solution.

-

Allow the reaction to stir at room temperature for 2-12 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by adding a saturated aqueous solution of NaHCO₃.

-

Extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the pure this compound.

Spectroscopic Analysis

NMR Spectroscopy:

-

¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer.

-

Samples are dissolved in deuterated chloroform (B151607) (CDCl₃).

-

Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard.

Mass Spectrometry:

-

High-resolution mass spectra are obtained using an electrospray ionization (ESI) source in positive ion mode.

Infrared Spectroscopy:

-

IR spectra can be recorded on a Fourier-transform infrared (FTIR) spectrometer.

-

Samples can be analyzed as a thin film on a salt plate (NaCl or KBr) or as a solution in a suitable solvent (e.g., CCl₄).

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of this compound.

Caption: Workflow for the synthesis and spectroscopic analysis of this compound.

1-Benzyl-2,6-dimethylpiperidine CAS number and physical constants

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 1-Benzyl-2,6-dimethylpiperidine, its synthesis, and the biological context of related N-benzylpiperidine derivatives.

Core Compound Information

CAS Number: 4209-63-6

Chemical Structure:

Physical and Chemical Properties

A summary of the key physical and chemical properties for this compound and its parent compound, 1-Benzylpiperidine, are presented below for comparative analysis.

| Property | This compound | 1-Benzylpiperidine |

| Molecular Formula | C14H21N | C12H17N |

| Molecular Weight | 203.32 g/mol | 175.27 g/mol [1] |

| CAS Number | 4209-63-6 | 2905-56-8[1] |

| Boiling Point | Not explicitly available | 120-123 °C at 9 mmHg |

| Melting Point | Not explicitly available | Not explicitly available |

| Density | Not explicitly available | Not explicitly available |

| XLogP3 | 3.6[2] | 2.6[1] |

Experimental Protocols: Synthesis of this compound

While a specific, detailed experimental protocol for the synthesis of this compound is not explicitly available in the reviewed literature, a general and representative procedure can be derived from the synthesis of related N-benzylpiperidine derivatives. The following protocol is a model based on common synthetic strategies.[3][4][5][6][7]

Objective: To synthesize this compound via N-alkylation of 2,6-dimethylpiperidine (B1222252) with benzyl (B1604629) bromide.

Materials:

-

2,6-dimethylpiperidine

-

Benzyl bromide

-

Potassium carbonate (K2CO3)

-

Acetonitrile (B52724) (CH3CN)

-

Dichloromethane (B109758) (CH2Cl2)

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO4)

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

-

Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, separatory funnel, rotary evaporator, chromatography column)

Procedure:

-

Reaction Setup: To a solution of 2,6-dimethylpiperidine (1.0 equivalent) in a mixture of acetonitrile and dichloromethane (e.g., 3:1 v/v), add potassium carbonate (2.0 equivalents).

-

Addition of Alkylating Agent: To the stirred suspension, add benzyl bromide (1.1 equivalents) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Extraction: Dissolve the residue in dichloromethane and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexane) to afford the pure this compound.

-

Characterization: Characterize the final product by spectroscopic methods (e.g., 1H NMR, 13C NMR, and mass spectrometry) to confirm its identity and purity.

Biological Context and Signaling Pathways

Direct experimental data on the specific biological targets and signaling pathways of this compound are limited in the current scientific literature. However, the broader class of N-benzylpiperidine derivatives has been extensively studied, particularly as inhibitors of acetylcholinesterase (AChE).[8][9][10][11][12][13][14]

Acetylcholinesterase is a key enzyme in the cholinergic nervous system, responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). Inhibition of AChE leads to an increase in the concentration and duration of action of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission. This mechanism is a therapeutic strategy for conditions characterized by a cholinergic deficit, such as Alzheimer's disease.[10][14]

General Mechanism of Acetylcholinesterase Inhibition

The N-benzylpiperidine moiety is a common scaffold in many known AChE inhibitors.[11][12][15] The binding of these inhibitors to AChE is typically characterized by interactions with key amino acid residues in the enzyme's active site.

Below is a diagram illustrating the general workflow for evaluating the acetylcholinesterase inhibitory activity of a compound.

Caption: Experimental workflow for assessing acetylcholinesterase inhibition.

Putative Signaling Pathway: Cholinergic Neurotransmission Enhancement

The following diagram illustrates the general signaling pathway affected by acetylcholinesterase inhibitors.

Caption: Acetylcholinesterase inhibition by N-benzylpiperidine derivatives.

References

- 1. 1-Benzylpiperidine | C12H17N | CID 76190 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Benzyl-1,6-dimethylpiperidine | C14H21N | CID 141807776 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. usiena-air.unisi.it [usiena-air.unisi.it]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde - Google Patents [patents.google.com]

- 7. CN1583742A - Method for preparing 4-piperidyl piperidine - Google Patents [patents.google.com]

- 8. Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis, docking, pharmacokinetic prediction, and acetylcholinesterase inhibitory evaluation of N-(2-(piperidine-1-yl)ethyl)benzamide derivatives as potential anti-Alzheimer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. acgpubs.org [acgpubs.org]

- 13. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

The Pharmacological Potential of 1-Benzyl-2,6-dimethylpiperidine Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 1-benzyl-2,6-dimethylpiperidine scaffold is a promising structural motif in medicinal chemistry, demonstrating a range of biological activities with therapeutic potential. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanism of action of these derivatives, with a focus on their anticancer and cholinesterase inhibitory activities. This document is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutics.

Core Biological Activities and Quantitative Data

Derivatives of the this compound core have been investigated for several biological applications, with the most notable being their potential as anticancer agents and inhibitors of cholinesterases, enzymes implicated in neurodegenerative diseases such as Alzheimer's.

Cytotoxic Activity

Recent studies have highlighted the cytotoxic potential of 1-benzylpiperidine (B1218667) derivatives bearing substitutions at the 2 and 6 positions. While extensive quantitative data for a broad series of this compound derivatives is not widely available in public literature, data for structurally related compounds provides valuable insights into their potential efficacy. For instance, a closely related compound, 1-benzyl-2,6-bis(4-isopropylphenyl)-3-methylpiperidin-4-one oxime , has demonstrated potent cytotoxic effects against human cervical carcinoma (HeLa) cells.[1]

Table 1: Cytotoxicity of a 1-Benzyl-2,6-disubstituted Piperidine (B6355638) Derivative

| Compound | Cell Line | IC50 (µM) |

| 1-benzyl-2,6-bis(4-isopropylphenyl)-3-methylpiperidin-4-one oxime | HeLa | 13.88[1] |

This data suggests that the 1-benzyl-2,6-disubstituted piperidine scaffold is a promising starting point for the development of novel anticancer agents. Further structure-activity relationship (SAR) studies, focusing on the influence of substituents on the benzyl (B1604629) and piperidine rings, are warranted to optimize the cytotoxic potency and selectivity of this class of compounds.

Cholinesterase Inhibitory Activity

The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a key therapeutic strategy for the management of Alzheimer's disease. While specific data for this compound derivatives is limited, the broader class of 1-benzylpiperidine derivatives has been extensively studied for this activity. These studies provide a strong rationale for investigating the potential of 2,6-dimethyl substituted analogs as cholinesterase inhibitors.

Experimental Protocols

To facilitate further research and development in this area, this section provides detailed methodologies for key in vitro assays used to evaluate the biological activity of this compound derivatives.

In Vitro Cytotoxicity Evaluation (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Procedure:

-

Cell Seeding: Plate cancer cells (e.g., HeLa) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability compared to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Cholinesterase Inhibition Assay (Ellman's Method)

Ellman's method is a widely used spectrophotometric assay to measure cholinesterase activity.

Principle: The assay is based on the hydrolysis of acetylthiocholine (B1193921) iodide (ATCI) by AChE, which produces thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified by measuring its absorbance at 412 nm.

Procedure:

-

Reagent Preparation: Prepare solutions of ATCI, DTNB, and the test compound in a suitable buffer (e.g., phosphate (B84403) buffer, pH 8.0).

-

Assay Mixture: In a 96-well plate, add the buffer, DTNB solution, and the test compound at various concentrations.

-

Enzyme Addition: Add the AChE or BChE enzyme solution to each well and incubate for a short period.

-

Substrate Addition: Initiate the reaction by adding the ATCI solution.

-

Absorbance Measurement: Immediately measure the change in absorbance at 412 nm over time using a microplate reader.

-

Data Analysis: Calculate the rate of reaction and determine the percentage of enzyme inhibition for each concentration of the test compound. The IC50 value is then calculated from the dose-response curve.

Visualizing Methodologies and Pathways

To provide a clearer understanding of the experimental processes and potential mechanisms of action, the following diagrams have been generated using the DOT language.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents, particularly in the fields of oncology and neurodegenerative diseases. The available data, although limited to structurally related compounds, indicates the potential for potent biological activity. The experimental protocols detailed in this guide provide a framework for the systematic evaluation of new derivatives.

Future research should focus on the synthesis and biological screening of a diverse library of this compound derivatives to establish a comprehensive structure-activity relationship. Investigations into their mechanism of action at the molecular level, including the identification of specific cellular targets and signaling pathways, will be crucial for their advancement as clinical candidates. Furthermore, evaluation of their pharmacokinetic and toxicological profiles will be essential for their translation into safe and effective medicines.

References

Potential Therapeutic Targets of 1-Benzyl-2,6-dimethylpiperidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available pharmacological data for 1-Benzyl-2,6-dimethylpiperidine is limited. This guide provides an in-depth analysis of its potential therapeutic targets based on the well-established pharmacology of its core structural motif, the 1-benzylpiperidine (B1218667) scaffold, and the influence of the 2,6-dimethylpiperidine (B1222252) moiety. The information presented herein is intended for research and drug development professionals and is based on data from structurally related compounds.

Introduction

This compound is a synthetic organic compound featuring a piperidine (B6355638) ring N-substituted with a benzyl (B1604629) group and substituted at the 2 and 6 positions with methyl groups. The 1-benzylpiperidine scaffold is a privileged structure in medicinal chemistry, found in numerous biologically active compounds. This core is known to interact with a variety of biological targets, suggesting that this compound could have a range of pharmacological activities. This technical guide explores the most probable therapeutic targets, summarizing quantitative data from key analogs, detailing relevant experimental protocols, and visualizing associated signaling pathways.

Potential Therapeutic Targets

Based on the pharmacology of structurally similar molecules, the primary potential therapeutic targets for this compound are:

-

Acetylcholinesterase (AChE): Inhibition of AChE is a key strategy in the treatment of Alzheimer's disease.

-

Serotonin (B10506) Transporter (SERT): Blockade of SERT is the mechanism of action for many antidepressant medications.

-

Sigma Receptors (σ1 and σ2): These receptors are implicated in a variety of CNS disorders and are targets for novel therapeutics.

Acetylcholinesterase (AChE) Inhibition

The 1-benzylpiperidine moiety is a cornerstone of several potent acetylcholinesterase inhibitors, most notably Donepezil. These compounds act by reversibly binding to and inhibiting AChE, thereby increasing the levels of the neurotransmitter acetylcholine (B1216132) in the synaptic cleft. This enhancement of cholinergic neurotransmission is beneficial in conditions characterized by a cholinergic deficit, such as Alzheimer's disease.

Quantitative Data for Representative 1-Benzylpiperidine AChE Inhibitors

| Compound | Target | IC50 (nM) | Selectivity (AChE/BuChE) |

| Donepezil (E2020) | Human AChE | 5.7 | ~1250-fold |

| 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine | AChE | 0.56 | ~18,000-fold |

| 1-benzyl-4-[2-[4-(benzoylamino)phthalimido]ethyl]piperidine | AChE | 1.2 | ~34,700-fold |

Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

This spectrophotometric assay is a widely used method to measure AChE activity.

Principle: Acetylcholinesterase hydrolyzes the substrate acetylthiocholine (B1193921) (ATCI) to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified by measuring the absorbance at 412 nm. The rate of color development is proportional to the AChE activity.

Materials:

-

Phosphate (B84403) buffer (e.g., 0.1 M, pH 8.0)

-

Acetylcholinesterase (AChE) solution (from electric eel or human erythrocytes)

-

Acetylthiocholine iodide (ATCI) solution (substrate)

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution

-

Test compound (this compound) and reference inhibitor (e.g., Donepezil) solutions at various concentrations.

-

96-well microplate and a microplate reader.

Procedure:

-

Assay Preparation: In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound solution or vehicle control.

-

Enzyme Addition: Add the AChE solution to each well to initiate the pre-incubation.

-

Pre-incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

-

Substrate Addition: Initiate the reaction by adding the ATCI solution to all wells.

-

Kinetic Measurement: Immediately measure the change in absorbance at 412 nm over time using a microplate reader in kinetic mode.

-

Data Analysis: Calculate the rate of reaction for each concentration of the test compound. The percentage of inhibition is determined relative to the vehicle control. The IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) is then calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathway: Cholinergic Neurotransmission

Caption: Cholinergic signaling at the synapse and the inhibitory action of an AChE inhibitor.

Serotonin Transporter (SERT) Inhibition

The 1-benzylpiperidine scaffold is also present in compounds that target the serotonin transporter (SERT). Inhibition of SERT leads to an increase in the extracellular concentration of serotonin, a key neurotransmitter in mood regulation. This is the primary mechanism of action for selective serotonin reuptake inhibitors (SSRIs) used to treat depression and anxiety disorders.

Quantitative Data for Representative Benzylpiperidine SERT Ligands

| Compound | Target | Ki (nM) |

| 3-[(aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives | SERT | 2 - 400 |

| Certain 4-benzylpiperidine (B145979) carboxamides | SERT | Varies with substitution |

Experimental Protocol: SERT Radioligand Binding Assay

This assay measures the affinity of a test compound for SERT by its ability to compete with a radiolabeled ligand.

Principle: A radiolabeled ligand with high affinity and selectivity for SERT (e.g., [³H]-citalopram or [³H]-paroxetine) is incubated with a preparation of membranes from cells expressing SERT. The amount of radioligand bound to the transporter is measured in the presence and absence of a competing unlabeled test compound. The affinity (Ki) of the test compound is determined from its ability to displace the radioligand.

Materials:

-

Assay buffer (e.g., Tris-HCl with NaCl and KCl)

-

Membrane preparation from cells expressing human SERT (e.g., HEK293 or CHO cells)

-

Radioligand (e.g., [³H]-citalopram)

-

Unlabeled test compound (this compound) and reference compound (e.g., paroxetine) at various concentrations.

-

Non-specific binding determinator (e.g., a high concentration of a known SERT inhibitor like fluoxetine).

-

Glass fiber filters and a cell harvester.

-

Scintillation fluid and a liquid scintillation counter.

Procedure:

-

Assay Setup: In test tubes or a 96-well plate, combine the membrane preparation, radioligand, and either buffer (for total binding), the test compound at various concentrations, or the non-specific binding determinator.

-

Incubation: Incubate the mixture at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Filtration: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

-

Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value of the test compound from a competition curve. The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant for SERT.

Signaling Pathway: Serotonergic Neurotransmission

An In-depth Technical Guide to the Synthesis of Cis and Trans Isomers of 1-Benzyl-2,6-dimethylpiperidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of the cis and trans isomers of 1-Benzyl-2,6-dimethylpiperidine, a valuable scaffold in medicinal chemistry. The document details synthetic pathways, experimental protocols, and data presentation to facilitate the preparation and characterization of these diastereomers.

Introduction

The this compound moiety is a significant structural feature in the development of pharmacologically active compounds. The stereochemistry of the methyl groups at the 2 and 6 positions of the piperidine (B6355638) ring, being either cis or trans, can profoundly influence the biological activity and pharmacokinetic properties of a molecule. Access to stereochemically pure cis and trans isomers is therefore crucial for structure-activity relationship (SAR) studies and the optimization of drug candidates. This guide outlines established methods for the synthesis of both diastereomers, starting from the commercially available cis- and trans-2,6-dimethylpiperidine.

Synthetic Pathways

The most direct and common method for the synthesis of this compound is the N-alkylation of the corresponding 2,6-dimethylpiperidine (B1222252) isomer. This can be achieved through two primary routes: direct nucleophilic substitution with a benzyl (B1604629) halide or reductive amination with benzaldehyde. The choice of method may depend on the availability of reagents, desired scale, and reaction conditions.

A logical workflow for the synthesis and separation of the isomers is presented below.

Caption: General workflow for the synthesis and separation of isomers.

Direct Nucleophilic Substitution

This method involves the reaction of cis- or trans-2,6-dimethylpiperidine with a benzyl halide (e.g., benzyl bromide or benzyl chloride) in the presence of a base. The reaction typically proceeds via an SN2 mechanism, with retention of the stereochemistry of the starting piperidine.

Methodological & Application

Synthesis and Applications of N-Benzylpiperidine Derivatives: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The N-benzylpiperidine scaffold is a "privileged" structural motif in medicinal chemistry, frequently appearing in a wide array of pharmacologically active compounds, including numerous approved drugs and clinical candidates.[1][2] This prominence is attributed to the unique combination of the benzyl (B1604629) group and the piperidine (B6355638) ring. The benzyl group can participate in crucial cation-π interactions with target proteins, while the three-dimensional structure of the piperidine ring allows for versatile modifications to optimize efficacy, selectivity, and pharmacokinetic properties.[1][3] This document provides an overview of the synthesis and diverse applications of N-benzylpiperidine derivatives, along with detailed experimental protocols for their preparation.

Synthesis of N-Benzylpiperidine Derivatives

The construction of the N-benzylpiperidine core is a fundamental transformation in the synthesis of many biologically active molecules.[4] Two of the most common and effective methods for the N-benzylation of piperidine and its derivatives are direct nucleophilic substitution (SN2) and reductive amination.[1]

A general workflow for the synthesis of N-benzylpiperidine derivatives is illustrated below:

Applications of N-Benzylpiperidine Derivatives

N-benzylpiperidine derivatives exhibit a broad spectrum of biological activities, making them valuable scaffolds in drug discovery. Their applications span various therapeutic areas, with a significant focus on neurodegenerative diseases, particularly Alzheimer's disease, as well as oncology.

Acetylcholinesterase (AChE) Inhibition for Alzheimer's Disease

A primary application of N-benzylpiperidine derivatives is the inhibition of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132).[5] Inhibition of AChE increases acetylcholine levels in the brain, which is a key therapeutic strategy for managing the symptoms of Alzheimer's disease.[6] Numerous N-benzylpiperidine derivatives have been synthesized and evaluated for their AChE inhibitory activity, with some showing potency in the nanomolar range.[7][8]

| Compound | Target | IC50 (µM) | Reference |

| 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochloride (21) | AChE | 0.00056 | [7] |

| Donepezil | AChE | 0.023 | [6] |

| 5,6-dimethoxy-1-oxo-2,3-dihydro-1H-inden-2-yl 1-benzylpiperidine-4-carboxylate (5) | AChE | 0.03 ± 0.07 | [9] |

| Compound d5 | HDAC | 0.17 | [10] |

| AChE | 6.89 | [10] | |

| 1-benzyl-N-(5,6-dimethoxy-8H-indeno[1,2-d]thiazol-2-yl)piperidine-4-carboxamide (28) | AChE | 0.41 ± 1.25 | [9] |

| Compound d10 | HDAC | 0.45 | [10] |

| AChE | 3.22 | [10] | |

| 2-(8-(1-(3-chlorobenzyl)piperidin-4-ylamino)octyl)isoindoline-1,3-dione (23) | BuChE | 0.72 | [8] |

| Derivative 4a | AChE | 2.08 ± 0.16 | [11] |

| BuChE | 7.41 ± 0.44 | [11] | |

| 1-benzyl-N-(1-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl) piperidine-4-carboxamide (20) | AChE | 5.94 ± 1.08 | [9] |

IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity. AChE: Acetylcholinesterase; BuChE: Butyrylcholinesterase; HDAC: Histone Deacetylase.

The following diagram illustrates the role of AChE inhibitors in cholinergic signaling:

Other Therapeutic Applications

Beyond their role as cholinesterase inhibitors, N-benzylpiperidine derivatives have been investigated for a variety of other therapeutic applications:

-

Anticancer Agents: Certain derivatives have shown potential as anticancer agents by targeting various mechanisms.[12]

-

Sigma Receptor Ligands: N-benzylpiperidine derivatives have been developed as ligands for sigma receptors, which are implicated in a range of neurological disorders.

-

α2-Adrenergic Receptor Antagonists: Some compounds have demonstrated antagonist activity at α2-adrenergic receptors.[5]

-

Monoamine Releasing Agents: 4-Benzylpiperidine acts as a monoamine releasing agent with selectivity for dopamine (B1211576) and norepinephrine.[13]

Experimental Protocols

The following are detailed protocols for the two primary methods of synthesizing N-benzylpiperidine derivatives.

Protocol 1: Direct N-Alkylation with Benzyl Halides

This method involves the direct reaction of a piperidine derivative with a benzyl halide in the presence of a base.[1]

Materials:

-

Piperidine derivative (1.0 eq)

-

Benzyl bromide or chloride (1.1 eq)

-

Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)

-

Acetonitrile (anhydrous)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Inert atmosphere (e.g., nitrogen or argon)

-

Standard work-up and purification equipment (e.g., separatory funnel, rotary evaporator, silica (B1680970) gel for chromatography)

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add the piperidine derivative (1.0 eq) and anhydrous acetonitrile.

-

Add finely powdered, anhydrous potassium carbonate (2.0 eq) to the solution.

-

Add the benzyl halide (1.1 eq) dropwise to the stirring suspension at room temperature.

-

Heat the reaction mixture to a suitable temperature (e.g., 80°C) and stir overnight.[1]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel to yield the pure N-benzylpiperidine derivative.

Protocol 2: N-Alkylation via Reductive Amination

This method is often milder and more selective, involving the reaction of a piperidine derivative with a benzaldehyde derivative to form an iminium ion, which is then reduced in situ.[1][14]

Materials:

-

Piperidine derivative (1.0 eq)

-

Benzaldehyde derivative (1.0-1.2 eq)

-

Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) (1.5 eq)

-

Dichloromethane (DCM) or 1,2-dichloroethane (B1671644) (DCE), anhydrous

-

Acetic acid (catalytic amount, optional)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Standard work-up and purification equipment

Procedure:

-

To a round-bottom flask, add the piperidine derivative (1.0 eq) and the benzaldehyde derivative (1.0-1.2 eq) in anhydrous DCM or DCE.[1]

-

Stir the solution at room temperature for 30-60 minutes to facilitate the formation of the iminium ion intermediate. A catalytic amount of acetic acid can be added to promote this step.[1]

-

Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the solution. Be cautious as gas evolution may occur.[1]

-

Allow the reaction to stir at room temperature for 2-12 hours.[1]

-

Monitor the reaction progress by TLC.

-

Once the reaction is complete, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extract the aqueous layer with an organic solvent (e.g., DCM, 3 times).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel to yield the pure N-benzylpiperidine derivative.[15]

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. N-Benzyl piperidine Fragment in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. SYNTHESIS OF N-BENZYLPIPERIDINE-4-ON DERIVATIVES (Review) | Chemical Journal of Kazakhstan [chemjournal.kz]

- 5. N-Benzylpiperidine derivatives of 1,2,4-thiadiazolidinone as new acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis of new N-benzylpiperidine derivatives as cholinesterase inhibitors with β-amyloid anti-aggregation properties and beneficial effects on memory in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Structure-based design of new N-benzyl-piperidine derivatives as multitarget-directed AChE/BuChE inhibitors for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 4-Benzylpiperidine - Wikipedia [en.wikipedia.org]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

Application Notes and Protocols: 1-Benzyl-2,6-dimethylpiperidine as a Versatile Scaffold for Pharmaceutical Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1-benzyl-2,6-dimethylpiperidine moiety is a significant structural motif in medicinal chemistry, recognized as a "privileged scaffold." This core structure is present in a variety of pharmacologically active compounds and serves as a valuable building block for the synthesis of novel therapeutic agents.[1][2][3] Its unique three-dimensional arrangement, coupled with the ability of the benzyl (B1604629) group to engage in cation-π interactions with biological targets, makes it an attractive starting point for drug discovery campaigns.[3] The piperidine (B6355638) ring provides a robust framework that can be readily functionalized to optimize potency, selectivity, and pharmacokinetic properties.[2] These application notes provide an overview of the therapeutic potential of this compound derivatives and detailed protocols for their synthesis and evaluation.

Therapeutic Applications

Derivatives of this compound have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, and neuroprotective effects. The versatility of this scaffold allows for the development of compounds targeting a range of diseases.

Anticancer Activity

The piperidine nucleus is a common feature in many anticancer agents.[4] Derivatives of this compound have shown promise as cytotoxic agents against various cancer cell lines. The substitution pattern on both the piperidine and benzyl rings plays a crucial role in determining the anticancer potency.

Quantitative Data Summary: Anticancer Activity of Piperidine Derivatives

While specific data for this compound is limited, the following table summarizes the anticancer activity of related piperidine derivatives to illustrate the potential of this scaffold.

| Compound Class | Cell Line | Activity (IC50) | Reference |

| N-Benzyl-5-bromo-3-hydrazonoindolin-2-ones | MCF-7 (Breast Cancer) | 2.93 - 7.17 µM | [5] |

| N-Benzyl-5-bromo-3-hydrazonoindolin-2-ones | A-549 (Lung Cancer) | > 50 µM | [5] |

| Benzoxazole-appended piperidines | MCF-7 (Breast Cancer) | 1.66 - 33.32 µM | [2] |

| Benzoxazole-appended piperidines | MDA-MB-231 (Breast Cancer) | 7.31 - 12.10 µM | [2] |

Antimicrobial Activity

The emergence of antibiotic-resistant pathogens necessitates the development of new antimicrobial agents. Piperidine derivatives have been investigated for their antibacterial and antifungal properties.[6][7] The lipophilicity and basicity of the piperidine ring can be modulated to enhance antimicrobial efficacy.

Quantitative Data Summary: Antimicrobial Activity of Piperidine Derivatives

| Compound Class | Bacterial Strain | MIC (µg/mL) | Zone of Inhibition (mm) | Reference |

| 2-(thioalkyl)-1H-methylbenzimidazoles | P. aeruginosa | 1 | - | |

| 2-(thioalkyl)-1H-methylbenzimidazoles | E. coli | 1 | - | |

| Phenyl acetamide (B32628) piperazine (B1678402) derivatives | S. aureus | - | Not specified | |

| Phenyl acetamide piperazine derivatives | E. coli | - | Not specified |

Neuroprotective Activity in Alzheimer's Disease

The N-benzylpiperidine scaffold is a key component of Donepezil, a well-known acetylcholinesterase (AChE) inhibitor used in the treatment of Alzheimer's disease.[8] This has spurred the development of new 1-benzylpiperidine (B1218667) derivatives as potential multi-target agents for this neurodegenerative disorder, aiming to inhibit both AChE and other key enzymes like butyrylcholinesterase (BuChE) or histone deacetylases (HDACs).[9][10][11]

Quantitative Data Summary: Cholinesterase Inhibition by N-Benzylpiperidine Derivatives

| Compound | Target | IC50 (µM) | Reference |

| Compound 19 | AChE | 5.10 | [9] |

| Compound 21 | BuChE | 6.16 | [9] |

| Compound 15b | AChE | 0.39 | [10] |

| Compound 15j | BuChE | 0.16 | [3] |

| Compound d5 | HDAC | 0.17 | [11] |

| Compound d5 | AChE | 6.89 | [11] |

| Compound d10 | HDAC | 0.45 | [11] |

| Compound d10 | AChE | 3.22 | [11] |

Experimental Protocols

The following protocols provide general methodologies for the synthesis and evaluation of this compound derivatives. These can be adapted and optimized based on the specific target compound and desired application.

Protocol 1: Synthesis of N-Substituted Benzylpiperidine Derivatives

This protocol describes a general method for the synthesis of N-benzylpiperidine derivatives with substituents on the benzyl ring, a common strategy to explore structure-activity relationships (SAR).

Materials:

-

Substituted benzyl chloride or benzyl bromide

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile (B52724) (CH₃CN) or Dimethylformamide (DMF)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate (B1210297), hexanes)

Procedure:

-

To a solution of 2,6-dimethylpiperidine (1.0 eq) in acetonitrile or DMF, add potassium carbonate (2.0 eq).

-

Add the desired substituted benzyl chloride or benzyl bromide (1.1 eq) to the mixture.

-